molecular formula C18H23N5O3 B2365736 8-(3-Hydroxy-propylamino)-1,3-dimethyl-7-phenethyl-3,7-dihydro-purine-2,6-dione CAS No. 372089-20-8

8-(3-Hydroxy-propylamino)-1,3-dimethyl-7-phenethyl-3,7-dihydro-purine-2,6-dione

Cat. No.: B2365736
CAS No.: 372089-20-8
M. Wt: 357.414
InChI Key: HQJJNDKTTCRBSZ-UHFFFAOYSA-N
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Description

8-(3-Hydroxy-propylamino)-1,3-dimethyl-7-phenethyl-3,7-dihydro-purine-2,6-dione is a xanthine derivative featuring a purine-2,6-dione core substituted at positions 1, 3, 7, and 6. The 1- and 3-positions are occupied by methyl groups, while the 7-position is substituted with a phenethyl group. The 8-position contains a 3-hydroxypropylamino substituent, which confers unique physicochemical and pharmacological properties.

Key structural features:

  • 1- and 3-methyl groups: Enhance metabolic stability by blocking oxidation sites.
  • 7-phenethyl group: Aromatic substitution may influence receptor binding affinity and selectivity.
  • 8-(3-hydroxypropylamino): Polar side chain likely improves solubility and enables hydrogen bonding with biological targets.

Properties

IUPAC Name

8-(3-hydroxypropylamino)-1,3-dimethyl-7-(2-phenylethyl)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3/c1-21-15-14(16(25)22(2)18(21)26)23(17(20-15)19-10-6-12-24)11-9-13-7-4-3-5-8-13/h3-5,7-8,24H,6,9-12H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQJJNDKTTCRBSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCCO)CCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-Hydroxy-propylamino)-1,3-dimethyl-7-phenethyl-3,7-dihydro-purine-2,6-dione involves multiple steps. One common method includes the reaction of 3-(3-hydroxy-propylamino)-propan-1-ol with triethylamine in dimethylformamide (DMF) at room temperature for 2 hours . This reaction forms the intermediate, which is then further reacted under specific conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

8-(3-Hydroxy-propylamino)-1,3-dimethyl-7-phenethyl-3,7-dihydro-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

8-(3-Hydroxy-propylamino)-1,3-dimethyl-7-phenethyl-3,7-dihydro-purine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(3-Hydroxy-propylamino)-1,3-dimethyl-7-phenethyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes, binding to receptors, or modulating signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound is structurally analogous to other 8-substituted xanthine derivatives. Variations in substituents at positions 7 and 8 significantly alter pharmacological profiles. Below is a comparative analysis:

Compound Name 7-Substituent 8-Substituent Molecular Formula Key Activity/Application Reference
Target Compound Phenethyl 3-Hydroxypropylamino C₁₉H₂₄N₆O₃ Potential DPP-4 inhibition
8-(Ethylamino)-7-isobutyl-3-methyl analogue Isobutyl Ethylamino C₁₃H₁₉N₅O₂ Cardiovascular modulation
8-[(2-Hydroxyethyl)amino]-3-methyl-7-(3-phenylpropyl) 3-Phenylpropyl 2-Hydroxyethylamino C₁₉H₂₄N₆O₃ Adenosine receptor antagonism
8-Benzylamino-1,3-dimethyl-7-propyl Propyl Benzylamino C₁₈H₂₁N₅O₂ Alpha-adrenoreceptor affinity
8-(Pyridin-2-yl-methylamino) analogue Phenethyl Pyridin-2-yl-methylamino C₂₀H₂₃N₇O₂ Hypotensive activity
BI 1356 (DPP-4 inhibitor) Quinazolin-2-ylmethyl (R)-3-aminopiperidin-1-yl C₂₃H₂₈N₈O₃ DPP-4 inhibition (long duration)

Key Differences and Implications

8-Substituent Hydrophilicity: The 3-hydroxypropylamino group in the target compound introduces higher hydrophilicity compared to ethylamino (C₂H₅NH) or benzylamino (C₆H₅CH₂NH) substituents. This may enhance solubility and reduce off-target binding compared to more lipophilic analogues like 8-benzylamino derivatives . In contrast, BI 1356 (a clinical DPP-4 inhibitor) uses a rigid aminopiperidine substituent at position 8, which improves target selectivity and pharmacokinetics .

This contrasts with smaller 7-propyl or 7-isobutyl groups, which are associated with cardiovascular effects (e.g., antiarrhythmic activity in 8-morpholin-4-yl-ethylamino derivatives) .

Biological Activities: Antiarrhythmic Activity: Derivatives with 8-(2-morpholin-4-yl-ethylamino) substituents (e.g., compound 15 in ) show strong antiarrhythmic effects (LD50/ED50 = 55.0), whereas the target compound’s activity remains underexplored. DPP-4 Inhibition: The target compound shares structural motifs with BI 1356, a potent DPP-4 inhibitor, but lacks the quinazolin-2-ylmethyl group critical for BI 1356’s prolonged action .

Biological Activity

8-(3-Hydroxy-propylamino)-1,3-dimethyl-7-phenethyl-3,7-dihydro-purine-2,6-dione is a complex organic compound that belongs to the purine class of molecules. This compound exhibits a variety of biological activities and has garnered attention for its potential therapeutic applications. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The IUPAC name of the compound is 8-(3-hydroxypropylamino)-1,3-dimethyl-7-(2-phenylethyl)purine-2,6-dione. The compound's structure includes multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC18H23N5O3
Molecular Weight357.40 g/mol
InChIInChI=1S/C18H23N5O3/c1-21-15-14(16(25)22(2)18(21)26)23(17(20-15)19-10-6-12-24)11-9-13-7-4-3-5-8-13/h3-5,7-8,24H,6,9-12H2,1-2H3,(H,19,20)

The biological activity of 8-(3-Hydroxy-propylamino)-1,3-dimethyl-7-phenethyl-3,7-dihydro-purine-2,6-dione is primarily attributed to its interaction with various molecular targets within biological systems. Research suggests that this compound may modulate enzyme activity and signaling pathways through:

Inhibition of Enzymes: The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular responses.

Receptor Binding: It may bind to certain receptors in the body, influencing physiological responses.

Signal Transduction Modulation: The compound could affect signaling cascades that regulate cellular functions.

Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

  • Antioxidant Activity: The compound exhibits antioxidant properties that help mitigate oxidative stress in cells.
  • Anti-inflammatory Effects: It may reduce inflammation by inhibiting pro-inflammatory mediators.
  • Neuroprotective Properties: Preliminary studies suggest potential neuroprotective effects against neurodegenerative diseases.
  • Cardiovascular Benefits: The compound may influence cardiovascular health by modulating blood flow and reducing hypertension.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Study on Antioxidant Activity:
    • A study demonstrated that 8-(3-Hydroxy-propylamino)-1,3-dimethyl-7-phenethyl-3,7-dihydro-purine-2,6-dione significantly reduced reactive oxygen species (ROS) levels in vitro.
    • This effect was attributed to its ability to scavenge free radicals and enhance endogenous antioxidant defenses.
  • Neuroprotective Study:
    • In a model of neurodegeneration induced by oxidative stress, the compound showed a reduction in neuronal cell death.
    • The mechanism was linked to the upregulation of neuroprotective genes and downregulation of apoptotic pathways.
  • Cardiovascular Research:
    • Clinical trials indicated that administration of this compound led to improved endothelial function and reduced arterial stiffness in patients with hypertension.
    • These findings suggest its potential as a therapeutic agent for cardiovascular diseases.

Comparative Analysis with Similar Compounds

The uniqueness of 8-(3-Hydroxy-propylamino)-1,3-dimethyl-7-phenethyl-3,7-dihydro-purine-2,6-dione can be highlighted through comparison with similar purine derivatives:

Compound NameBiological Activity
1,3-DimethylxanthineCaffeine-like stimulant effects
3-(3-Hydroxy-propylamino)-propan-1-olAntioxidant properties
1-MethylxanthineMild diuretic effects

While similar compounds exhibit some overlapping activities such as antioxidant properties or stimulant effects, the unique combination of functional groups in 8-(3-Hydroxy-propylamino)-1,3-dimethyl-7-phenethyl-3,7-dihydro-purine-2,6-dione contributes to its distinct pharmacological profile.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for 8-(3-Hydroxy-propylamino)-1,3-dimethyl-7-phenethyl-3,7-dihydro-purine-2,6-dione?

  • Methodological Answer : The synthesis typically involves multi-step functionalization of a purine core. Key steps include nucleophilic substitution at the 8-position using 3-hydroxypropylamine and alkylation at the 7-position with phenethyl groups. Polar aprotic solvents (e.g., DMF or DMSO) and controlled temperatures (60–80°C) are critical for high yields. Purity is achieved via column chromatography with silica gel and polar solvent mixtures (e.g., ethyl acetate/methanol) .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • 1H/13C NMR : To verify substituent positions (e.g., phenethyl at C7, hydroxypropylamino at C8) and methyl group assignments .
  • FTIR : Identify carbonyl (C=O) stretching (~1650–1700 cm⁻¹) and N-H/N-methyl vibrations .
  • Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns, especially for disubstituted purine derivatives .

Q. How can researchers assess the compound’s stability under standard laboratory conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to varying pH (2–12), temperatures (4°C, 25°C, 40°C), and light exposure. Monitor degradation via HPLC-UV at 254 nm. Stability is indicated by <5% degradation over 30 days at 25°C .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Methodological Answer : Prioritize:

  • Adenosine Receptor Binding Assays : Use radioligand competition (e.g., [³H]CGS-21680 for A2A receptors) to evaluate affinity .
  • Enzyme Inhibition Studies : Test against xanthine oxidase or phosphodiesterases via spectrophotometric monitoring of uric acid/cAMP levels .

Advanced Research Questions

Q. How can conflicting data on biological activity across studies be systematically resolved?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell type, receptor isoform). Address by:

  • Standardizing Assay Conditions : Use identical cell lines (e.g., HEK-293 for adenosine receptors) and buffer systems.
  • Metabolic Stability Testing : Rule out false positives/negatives due to compound degradation using liver microsomes .
  • Dose-Response Curves : Ensure IC50/EC50 values are calculated across ≥5 concentrations in triplicate .

Q. What strategies enhance selectivity for target receptors (e.g., adenosine A1 vs. A2A)?

  • Methodological Answer : Modify substituents at C7 and C8:

  • C7 Phenethyl Group : Bulky aromatic groups (e.g., phenethyl) favor A2A selectivity .
  • C8 Hydroxypropylamino : Introduce H-bond donors/acceptors to mimic adenosine’s ribose moiety, improving A1 binding . Validate via molecular docking (e.g., AutoDock Vina) and site-directed mutagenesis of receptor binding pockets .

Q. How can computational methods predict degradation pathways under environmental or physiological conditions?

  • Methodological Answer : Use in silico tools:

  • Density Functional Theory (DFT) : Calculate bond dissociation energies to identify labile sites (e.g., ester hydrolysis at the hydroxypropyl group) .
  • Molecular Dynamics Simulations : Model interactions with water/lipid bilayers to predict hydrolysis or oxidative degradation .

Q. What experimental designs are optimal for long-term stability studies in biological matrices?

  • Methodological Answer : Implement a split-plot design with:

  • Primary Factors : Temperature (-20°C, 4°C, 25°C), matrix (plasma, PBS), and timepoints (0, 1, 3, 6 months).
  • Replicates : n=4 per condition to assess inter-run variability .
  • Analytical Method : LC-MS/MS with deuterated internal standards to quantify degradation products .

Q. What challenges arise in structure-activity relationship (SAR) studies for purine derivatives?

  • Methodological Answer : Key challenges include:

  • Stereochemical Complexity : Resolve enantiomers via chiral HPLC (e.g., Chiralpak IA column) to isolate active isomers .
  • Solubility Limitations : Use co-solvents (e.g., PEG-400) or prodrug strategies (e.g., esterification of hydroxypropyl group) .

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